Cas no 133330-56-0 (Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate)

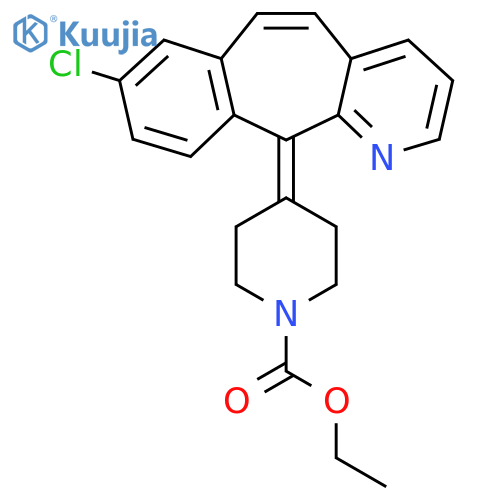

133330-56-0 structure

商品名:Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- LORATADINE IMPURITY I

- USP Loratadine Related Compound I

- BDBM50545600

- LORATADINEIMPURITYI

- ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate

- SCHEMBL6181109

- Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

- Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester; 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 1-piperidinecarboxylic acid deriv.; Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate

- 133330-56-0

- CHEMBL4641273

- Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate

-

- インチ: 1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3

- InChIKey: NNEKZPHQSXPSRP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C=CC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1

計算された属性

- せいみつぶんしりょう: 380.129156g/mol

- どういたいしつりょう: 380.129156g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- ぶんしりょう: 380.9g/mol

- トポロジー分子極性表面積: 42.4

Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E902775-2.5mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 2.5mg |

$ 221.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-50mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 98% | 50mg |

¥2600.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-100mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 98% | 100mg |

¥3600.00 | 2024-08-09 | |

| TRC | E902775-5mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 5mg |

$ 396.00 | 2023-04-14 | ||

| A2B Chem LLC | AX34098-10mg |

Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 99% | 10mg |

$210.00 | 2024-04-20 | |

| TRC | E902775-10mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 10mg |

$ 758.00 | 2023-09-07 | ||

| TRC | E902775-25mg |

Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 25mg |

$ 1696.00 | 2023-09-07 | ||

| A2B Chem LLC | AX34098-25mg |

Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 99% | 25mg |

$344.00 | 2024-04-20 | |

| A2B Chem LLC | AX34098-5mg |

Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

133330-56-0 | 5mg |

$913.00 | 2024-01-04 |

Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

133330-56-0 (Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量